molecular formula C14H15N7O3S B2889970 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide CAS No. 1219913-84-4

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide

Numéro de catalogue: B2889970
Numéro CAS: 1219913-84-4
Poids moléculaire: 361.38
Clé InChI: NTKFGKJYQAWEAR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a heterocyclic compound featuring a pyridazinone core substituted with a furan ring and a tetrazole-thioacetamide side chain. The pyridazinone moiety (6-oxopyridazin-1(6H)-yl) is a key pharmacophore in medicinal chemistry, often associated with anti-inflammatory, antimicrobial, and kinase-inhibitory activities . This compound’s synthesis likely involves alkylation or nucleophilic substitution reactions, as seen in structurally similar pyridazinone derivatives .

Propriétés

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O3S/c1-20-14(16-18-19-20)25-9-12(22)15-6-7-21-13(23)5-4-10(17-21)11-3-2-8-24-11/h2-5,8H,6-7,9H2,1H3,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKFGKJYQAWEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules, particularly pyridazinone and acetamide derivatives. Below is a comparative analysis based on evidence:

Compound Key Structural Features Biological Activity Synthetic Yield Reference
Target Compound Pyridazinone, furan-2-yl, 1-methyltetrazole-thioacetamide Not explicitly reported (inferred: kinase inhibition, anti-inflammatory) N/A
6-Methyl-4-[4-(methylthio)benzyl]pyridazin-3(2H)-one (5a) Pyridazinone, methylthio-benzyl Anti-exudative activity (rat models) 46%
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a) Pyridazinone, bromophenyl, methylthio-benzyl Moderate anti-inflammatory activity 10%
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)sulfanyl)-N-acetamide Triazole, furan-2-yl, thioacetamide Anti-exudative activity (reduced edema in rats) 99.9% (alkylation)
2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide Pyridazinone, thiophene, triazolo-pyridazin Unknown (structural analog with thiophene substitution) N/A

Key Observations

Pyridazinone Core Modifications: The target compound’s furan-2-yl substitution contrasts with the methylthio-benzyl group in 5a and 8a. Thiophene substitution in the triazolo-pyridazin analog (8) reduces oxygen-mediated hydrogen bonding but increases sulfur’s metabolic stability .

Thioacetamide Side Chain :

  • The 1-methyltetrazole-thioacetamide group in the target compound differs from simpler thioacetamides (e.g., 5a ). Tetrazole’s aromaticity and nitrogen-rich structure may mimic carboxylate groups, enhancing binding to metal ions or polar residues in enzymes .

Synthetic Efficiency :

  • Derivatives like 8a exhibit low yields (10%) due to steric hindrance during aryl substitution, whereas triazole-thioacetamides (7 ) achieve near-quantitative yields via optimized alkylation .

Biological Activity: Anti-exudative activity in 5a and 7 correlates with pyridazinone’s ability to modulate inflammatory mediators (e.g., COX-2). The target compound’s tetrazole-thioacetamide may amplify this effect via dual H-bond donor/acceptor interactions .

Research Findings and Data Gaps

  • Pharmacokinetics: No data exist on the target compound’s bioavailability or metabolic stability. Comparative studies with 5a suggest pyridazinone derivatives exhibit moderate plasma half-lives (t½ = 2–4 hours) but poor blood-brain barrier penetration .
  • Mechanistic Studies: Molecular docking studies on similar compounds (e.g., ) suggest pyridazinones bind ATP pockets in kinases (e.g., CDK5), but the tetrazole’s role remains unverified .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and what methodologies address them?

The synthesis involves multi-step reactions requiring precise optimization of conditions (e.g., solvent choice, temperature, catalysts). For example, coupling the furan-pyridazinone core with the tetrazole-thioacetamide moiety often necessitates sequential amidation and cyclization steps. Chromatographic purification (e.g., silica gel or HPLC) is critical to isolate intermediates and the final product due to by-product formation . Reaction yields can be improved by using copper-catalyzed click chemistry for thioether formation, as seen in analogous tetrazole-containing compounds .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity in heterocyclic ring formation (e.g., distinguishing pyridazinone C=O peaks at ~165–170 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for sulfur-containing moieties .
  • IR Spectroscopy : Identifies functional groups like amide C=O (~1670 cm1^{-1}) and tetrazole C-N (~1300 cm1^{-1}) .
  • HPLC : Monitors reaction progress and purity (>95% required for biological assays) .

Q. How is initial biological activity screening conducted for this compound?

Standard assays include:

  • Enzyme Inhibition : Evaluate binding to targets like human leukocyte elastase (HLE) using fluorogenic substrates. IC50_{50} values are compared to reference inhibitors (e.g., Sivelestat) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects at µM concentrations .
  • ADME Profiling : Microsomal stability tests and Caco-2 permeability assays predict pharmacokinetic behavior .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the final coupling step?

Contradictory yield data (e.g., 30–70% in similar syntheses) may arise from competing side reactions. Methodological solutions include:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in amidation, while additives like HOBt suppress racemization .
  • Catalyst Tuning : Palladium or copper catalysts (e.g., CuI) improve regioselectivity in tetrazole-thioether bond formation .
  • Temperature Gradients : Stepwise heating (e.g., 0°C → RT → 60°C) minimizes decomposition of thermally labile intermediates .

Q. How should researchers address discrepancies in biological activity data across studies?

Inconsistent IC50_{50} values (e.g., HLE inhibition ranging from 0.5–5 µM) may stem from assay variability or impurity batches. Mitigation strategies:

  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for direct binding kinetics .
  • Batch Reproducibility : Ensure synthetic consistency via QC protocols (e.g., ≥95% purity by HPLC) .
  • Structural Confirmation : X-ray crystallography or molecular docking clarifies stereochemical influences on activity .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • X-Ray Crystallography : Resolve binding modes with enzymes (e.g., HLE active site) to guide structure-activity relationship (SAR) studies .
  • Molecular Dynamics Simulations : Predict stability of ligand-protein complexes over nanosecond timescales .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for rational drug design .

Q. How does this compound compare structurally and functionally to its analogs?

Comparative analysis (see table below) reveals substituent effects:

Analog StructureKey ModificationsBioactivity TrendReference
Replacement of tetrazole with triazoleReduced HLE inhibition (IC50_{50} ↑ 2x)Lower metabolic stability
Methoxy → Chloro substitutionEnhanced cytotoxicity (IC50_{50} ↓ 40%)Improved logP (2.1 → 2.8)

Such comparisons highlight the tetrazole-thioether group’s role in balancing potency and solubility .

Q. What computational methods predict off-target interactions or toxicity risks?

  • Pharmacophore Modeling : Identifies unintended targets (e.g., cytochrome P450 isoforms) using tools like Schrödinger’s Phase .
  • Toxicity Prediction : QSAR models (e.g., ProTox-II) assess hepatotoxicity and mutagenicity risks .
  • Off-Target Profiling : High-throughput virtual screening against databases like ChEMBL .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.